molecular formula C7H6ClN5O B8617716 N-(3-chloro[1,2,4]triazolo[4,3-b]pyridazin-6-yl)acetamide

N-(3-chloro[1,2,4]triazolo[4,3-b]pyridazin-6-yl)acetamide

Cat. No. B8617716
M. Wt: 211.61 g/mol
InChI Key: LYWGMZYNPZKUIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro[1,2,4]triazolo[4,3-b]pyridazin-6-yl)acetamide is a useful research compound. Its molecular formula is C7H6ClN5O and its molecular weight is 211.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro[1,2,4]triazolo[4,3-b]pyridazin-6-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro[1,2,4]triazolo[4,3-b]pyridazin-6-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H6ClN5O

Molecular Weight

211.61 g/mol

IUPAC Name

N-(3-chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)acetamide

InChI

InChI=1S/C7H6ClN5O/c1-4(14)9-5-2-3-6-10-11-7(8)13(6)12-5/h2-3H,1H3,(H,9,12,14)

InChI Key

LYWGMZYNPZKUIG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NN2C(=NN=C2Cl)C=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

0.11 cm3 of acetic anhyhdride is added to a mixture of 202 mg of 3-chloro[1,2,4]triazolo[4,3-b]pyridazin-6-amine in 5 cm3 of pyridine at 0° C. The temperature is allowed to rise to 20° C. over 6 h, then 0.05 cm3 of acetic anhydride is again added and stirring is maintained for 24 h. The precipitate formed is spin-filter-dried and then washed with ethyl ether and pentane. This solid is purified by chromatography on Biotage Quad 12/25 (KP-SIL, 60 A; 32-63 μM), elution being carried out with a gradient of dichloromethane/methanol of 100/0 to 90/10. 41 mg of N-(3-chloro[1,2,4]triazolo[4,3-b]pyridazin-6-yl)acetamide are thus obtained in the form of a white powder, the characteristics of which are as follows:
Quantity
0.11 mL
Type
reactant
Reaction Step One
Quantity
202 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.05 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

0.11 cm3 of acetic anhydride is added to a mixture of 202 mg of 3-chloro[1,2,4]triazolo[4,3-b]pyridazin-6-amine in 5 cm3 of pyridine at 0° C. The temperature is allowed to rise to 20° C. over 6 h, then 0.05 cm3 of acetic anhydride is again added and stirring is maintained for 24 h. The precipitate formed is spin-filter-dried and then washed with ethyl ether and pentane. This solid is purified by chromatography on Biotage Quad 12/25 (KP-SIL, 60 A; 32-63 μM), elution being carried out with a gradient of dichloromethane/methanol of 100/0 to 90/10. 41 mg of N-(3-chloro[1,2,4]triazolo[4,3-b]pyridazin-6-yl)acetamide are thus obtained in the form of a white powder, the characteristics of which are as follows:
Quantity
0.11 mL
Type
reactant
Reaction Step One
Quantity
202 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.05 mL
Type
reactant
Reaction Step Two

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